Product packaging for Hydroxypropylglutamine(Cat. No.:CAS No. 25569-41-9)

Hydroxypropylglutamine

Cat. No.: B8637901
CAS No.: 25569-41-9
M. Wt: 204.22 g/mol
InChI Key: MEALETCBCJNEFX-LURJTMIESA-N
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Description

Historical Context of N-Substituted Polypeptide Research

The journey to synthesizing complex polymers like Poly(hydroxypropylglutamine) is rooted in the broader history of polypeptide research. A pivotal moment in this field was the development of the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). illinois.edu This method proved to be the most economical and efficient process for creating long polypeptide chains, allowing for the production of high molecular weight polymers in significant quantities and with high purity. illinois.edu

Initial research focused on homopolymers of amino acids, but these saw limited use as structural materials. illinois.edu The advent of more controlled synthesis techniques enabled the creation of complex polypeptide sequences with defined molecular weights, leading to materials with far superior properties. illinois.edu This evolution in synthetic methodology paved the way for the development of N-substituted polypeptides, such as poly(this compound) and poly(hydroxybutylglutamine). illinois.edu These water-soluble, nonionic polymers were identified as highly useful for applications like drug delivery systems due to their ability to solubilize other molecules. illinois.edu

Significance of Poly(this compound) as a Model Polymer in Biophysical Studies

Poly(this compound) has proven to be an invaluable tool for biophysical studies, particularly in understanding the fundamental principles of protein folding and stability. Its water solubility and stable helical structure provide a neutral host system for studying the conformational preferences of other amino acids.

One of the key research areas is the study of helix-coil transitions. By creating random copolymers of this compound with other naturally occurring amino acids, researchers can investigate the intrinsic tendencies of those guest amino acids to form or disrupt helical structures. For instance, studies on copolymers of PHPG with L-tyrosine revealed that the incorporation of tyrosine increases the helix content of the polymer. nih.gov This "host-guest" technique allows for the determination of the Zimm-Bragg parameters (σ and s), which quantify the nucleation and propagation of helical segments for individual amino acids in an aqueous environment. nih.gov

The utility of PHPG as a model extends to various amino acids, providing a systematic way to build a thermodynamic scale of helix-forming propensity. This fundamental knowledge is critical for protein design and for understanding diseases related to protein misfolding.

Overview of Poly(this compound) in Advanced Bioconjugate and Material Design

The favorable properties of Poly(this compound), such as its biocompatibility and water solubility, make it a prime candidate for creating advanced bioconjugates and functional biomaterials. nih.gov These materials are designed for a range of biomedical applications, from drug delivery to tissue engineering.

In the realm of drug delivery, PHPG can be used as a polymeric carrier to improve the properties of therapeutic agents. An example is the conjugation of the antihypertensive drug prazosin (B1663645) to PHPG. nih.gov This creates a polymer-drug conjugate that can be formulated into particles for sustained release. nih.gov The covalent linkage, often a carbamate (B1207046) bond, allows for the controlled liberation of the drug over an extended period. nih.gov In-vivo studies with such conjugates have demonstrated the ability to maintain a nearly constant plasma concentration of the drug for many days, showcasing the potential of PHPG-based systems to improve drug efficacy and patient compliance. nih.gov

Furthermore, PHPG has been utilized in the creation of hydrogels. Block copolymers composed of PHPG and other polymers, like poly(ethylene glycol) (PEG), can form hydrogels with high water content. koreascience.kr These materials are being explored for applications such as artificial skin, where the hydrogel's properties can be tailored to mimic natural tissue. koreascience.kr The polypeptide block in these copolymers can maintain its helical conformation, contributing to the structural integrity of the resulting material. koreascience.kr

Below is an interactive table summarizing research findings on a PHPG-drug conjugate:

Conjugate SystemDrugLinkage TypeDrug Loading (% w/w)In Vitro Release Rate (mg/day/100mg conjugate)
p(HPG-prazosin carbamate)PrazosinCarbamate23.9%0.92
Data derived from a study on the synthesis and release of a prazosin-PHPG conjugate. nih.gov

The following table details the composition and properties of a PHPG-based hydrogel:

Copolymer SystemA ComponentB ComponentResulting MaterialWater Content (wt%)
PHPG/PEG Block CopolymerPoly(γ-benzyl L-glutamate) (precursor to PHPG)Poly(ethylene glycol)Hydrogel~80%
Data from a study on the synthesis of a PHPG/PEG block copolymer hydrogel for artificial skin applications. koreascience.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4 B8637901 Hydroxypropylglutamine CAS No. 25569-41-9

Properties

CAS No.

25569-41-9

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

(2S)-5-amino-2-(3-hydroxypropylamino)-5-oxopentanoic acid

InChI

InChI=1S/C8H16N2O4/c9-7(12)3-2-6(8(13)14)10-4-1-5-11/h6,10-11H,1-5H2,(H2,9,12)(H,13,14)/t6-/m0/s1

InChI Key

MEALETCBCJNEFX-LURJTMIESA-N

Isomeric SMILES

C(CN[C@@H](CCC(=O)N)C(=O)O)CO

Canonical SMILES

C(CNC(CCC(=O)N)C(=O)O)CO

Origin of Product

United States

Synthesis and Polymerization Methodologies for Poly Hydroxypropylglutamine

Functionalization Strategies for Poly(hydroxypropylglutamine) Side Chains

Carbamate (B1207046) Linkage Formation for Side Chain Modification of Poly(this compound)

The modification of the side chains of poly(this compound) (PHPG) is crucial for tailoring its properties for various applications, such as drug delivery. One effective method for attaching molecules to the hydroxyl groups of the side chains is through the formation of carbamate linkages. This approach offers a stable and potent covalent bond for conjugating therapeutic agents or other functional moieties.

A common strategy involves activating the hydroxyl groups on the PHPG backbone before reacting them with the desired molecule. For instance, PHPG can be activated using p-nitrophenyl chloroformate. This reaction forms a highly reactive p-nitrophenyl carbonate intermediate on the polymer side chain. Subsequently, this activated polymer can be reacted with a molecule containing a primary or secondary amine, such as the drug prazosin (B1663645), to form a stable carbamate linkage, resulting in a polymer-drug conjugate. nih.gov The efficiency of this conjugation, often referred to as drug loading, can be significant. In the case of prazosin, a drug loading of 23.9% (w/w) has been achieved. nih.gov The formation of the carbamate bond can be confirmed through analytical techniques like infrared spectroscopy. nih.gov This method provides a versatile platform for modifying PHPG, enabling the covalent attachment of a wide range of molecules.

The stability of the carbamate linkage is a key advantage, but it can also be designed to be cleavable under specific physiological conditions if a release mechanism is desired. The choice of activating agent and reaction conditions can influence the final properties of the conjugate.

Site-Specific Modification Approaches for Poly(this compound)

Achieving site-specific modification of polymers is essential for creating homogeneous materials with precisely controlled structures and functions. For polypeptides like poly(this compound), enzymatic methods offer a high degree of specificity. Microbial transglutaminase (mTG) is an enzyme that catalyzes the formation of a covalent bond between the side chain of a glutamine residue and a primary amine. illinoisstate.edu

This enzymatic approach can be adapted for the site-specific modification of PHPG. The glutamine residues within the polymer chain serve as substrates for the transglutaminase. Specifically, mTG targets a glutamine residue and facilitates its reaction with an amine-containing molecule, leading to a precisely located modification. illinoisstate.edu This technique has been successfully used to conjugate molecules to specific glutamine residues (e.g., Q295) in complex proteins like antibodies, without the need for prior protein engineering. illinoisstate.edunih.gov

For PHPG, this would involve reacting the polymer with a desired amine-containing substrate in the presence of microbial transglutaminase. This allows for the introduction of functionalities at specific glutamine sites along the polymer backbone. This method is advantageous as it occurs under mild conditions and offers high selectivity, minimizing non-specific reactions. The result is a well-defined, homogeneously modified polymer, which is critical for applications requiring precise control over the placement of functional groups. nih.gov

Synthesis of Poly(this compound)-Containing Block Copolymers

Block copolymers containing PHPG segments combine the unique properties of PHPG, such as hydrophilicity and biocompatibility, with the properties of other polymer blocks. The synthesis of these copolymers typically involves controlled polymerization techniques that allow for the sequential addition of different monomer blocks. Ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a common and effective method for synthesizing the polypeptide block. nih.govuah.edu

For instance, a PHPG block can be synthesized by the ROP of its corresponding NCA monomer, γ-benzyl-L-glutamate N-carboxyanhydride. This "living" polymerization method allows for the subsequent addition of another monomer to create a block copolymer. uah.edu By combining ROP with other controlled polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a wide variety of block copolymer architectures can be achieved. researchgate.netmdpi.com

Design and Synthesis of Hydrophilic/Hydrophobic Poly(this compound) Diblock Copolypeptides

The synthesis of amphiphilic diblock copolypeptides containing a hydrophilic PHPG block and a hydrophobic block leads to materials that can self-assemble into various nanostructures. These copolymers can be prepared by sequential polymerization of the respective monomers.

The synthesis process often begins with the polymerization of the monomer for the hydrophobic block, followed by the addition of the monomer for the hydrophilic PHPG block. For example, AB block copolymers with an amorphous polybutadiene block (hydrophobic) and a polypeptide block like poly(N5-hydroxypropylglutamine) (hydrophilic) have been prepared. researchgate.net The method involves initiating the polymerization of the first monomer and, once it is consumed, adding the NCA of the protected glutamine derivative to grow the second block. A final deprotection step yields the amphiphilic diblock copolymer.

The combination of a hydrophilic PHPG block with a hydrophobic block, such as poly(benzyl-L-glutamate), results in amphiphilic macromolecules capable of forming structures like micelles or vesicles in aqueous environments. The synthesis is typically achieved through the sequential ring-opening polymerization of the corresponding N-carboxyanhydride (NCA) monomers. nih.gov

Preparation of Tri-Block Copolymers Incorporating Poly(this compound) Segments

Tri-block copolymers offer more complex architectures and properties compared to diblock copolymers. The inclusion of a PHPG segment can impart hydrophilicity and biocompatibility to these materials. The synthesis of tri-block copolymers with a central PHPG block or terminal PHPG blocks can be achieved using controlled polymerization techniques.

One common approach is to use a bifunctional initiator to first polymerize the central block. The resulting polymer chain has two active ends, from which the outer blocks can be grown simultaneously. Alternatively, sequential addition of three different monomers can be employed to create an ABC tri-block copolymer. uoi.gr For example, a hydrophobic central block like polystyrene can be synthesized first, followed by the polymerization of the protected glutamine derivative to form PHPG outer blocks (an ABA architecture). rsc.org The synthesis of ABA-type tri-block copolymers often involves methods like atom transfer radical polymerization (ATRP) using a bifunctional initiator. mdpi.com

The specific sequence of the blocks (e.g., ABA vs. BAB) can be controlled through the synthesis strategy, leading to materials with distinct self-assembly behaviors and mechanical properties. rsc.org

Copolymer ArchitectureSynthesis MethodPotential Properties
ABA (e.g., PAA-b-PS-b-PAA)Combination of ATRP and nitroxide radical couplingAmphiphilic, forms distinct micelles
BAB (e.g., PS-b-PAA-b-PS)Combination of ATRP and CuAAC chemistryAmphiphilic, different micelle sizes from ABA
ABCSequential anionic polymerizationForms complex, ordered microphase-separated structures

Note: PAA = Poly(acrylic acid), PS = Polystyrene. This table illustrates general principles applicable to PHPG-containing copolymers.

Control over Segment Length and Composition in Poly(this compound) Copolypeptide Synthesis

Precise control over the length and composition of each block in a copolymer is critical for tailoring its final properties. In the synthesis of PHPG-containing copolypeptides, this control is typically achieved through living or controlled polymerization methods, such as the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). uah.edu

The molecular weight and, therefore, the length of the polypeptide block are controlled by the monomer-to-initiator (M/I) ratio. uah.edu A higher M/I ratio results in a longer polymer chain. By carefully controlling the stoichiometry of the reaction, the degree of polymerization for each block can be precisely determined. For example, in the synthesis of poly(L-glutamine), the reaction conditions, including the M/I ratio, solvent, and temperature, are optimized to achieve controlled polymerization and produce polymers of a desired length. uah.edu

Sequential addition of different NCA monomers allows for the synthesis of block copolymers with well-defined segment lengths and compositions. The living nature of the ROP ensures that after the first monomer is consumed, the polymerization of the second monomer can proceed from the active chain ends of the first block, leading to a well-defined block copolymer structure. researchgate.net

ParameterControl MethodEffect on Copolymer
Segment Length Monomer-to-Initiator (M/I) RatioDetermines the molecular weight of each block.
Composition Sequential Monomer AdditionDefines the chemical nature and sequence of the blocks.
Architecture Choice of Initiator (Mono- vs. Bifunctional)Creates diblock (ABA) or triblock (BAB) structures.
Polydispersity Controlled/Living Polymerization ConditionsEnsures narrow molecular weight distribution for uniform chains.

Advanced Characterization Techniques for Synthesized Poly(this compound) Materials

A comprehensive characterization of synthesized PHPG materials is necessary to understand their molecular structure, purity, and physical properties. A suite of advanced analytical techniques is employed for this purpose.

Spectroscopic and Chromatographic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the polymer, verify the successful attachment of side chains, and determine the composition of copolymers. expresspolymlett.com

Infrared (IR) Spectroscopy: This technique is valuable for confirming the presence of specific functional groups, such as the formation of carbamate linkages during side-chain modification. nih.gov

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is essential for determining the molecular weight and molecular weight distribution (polydispersity index, Ð) of the synthesized polymers, which indicates the success of a controlled polymerization. resolvemass.carsc.org

Thermal Analysis Techniques:

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, such as the glass transition temperature (Tg), which provides insight into the physical state and miscibility of polymer blocks in copolymers. nih.govresolvemass.caspecificpolymers.com

Thermogravimetric Analysis (TGA): TGA evaluates the thermal stability and degradation profile of the polymer materials. specificpolymers.com

Mechanical and Rheological Analysis:

Dynamic Mechanical Analysis (DMA): DMA characterizes the viscoelastic properties of the materials, providing information on the storage modulus (G'), loss modulus (G''), and damping factor (tan δ) as a function of temperature or frequency. specificpolymers.com

Rheology: This technique studies the flow and deformation of the polymer solutions or melts, which is important for understanding their processability. specificpolymers.com

These characterization methods provide a detailed understanding of the synthesized PHPG materials at a molecular and macroscopic level. mdpi.com

Spectroscopic Analyses of Poly(this compound) Molecular Structure (e.g., FTIR, NMR)

Spectroscopic techniques are essential for confirming the chemical structure of the synthesized poly(this compound) and verifying the successful completion of the polymerization and subsequent side-chain modification. The two primary methods used for this characterization are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the polymer. osti.gov The transition from the precursor, poly(γ-benzyl-L-glutamate), to poly(this compound) is marked by distinct changes in the infrared spectrum. The spectrum of poly(this compound) will exhibit characteristic absorption bands corresponding to its structure. A broad absorption band is typically observed in the region of 3300-3500 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups and the N-H stretching of the amide groups in the polymer backbone. mdpi.com The presence of strong amide I and amide II bands, typically around 1650 cm⁻¹ (C=O stretching) and 1550 cm⁻¹ (N-H bending and C-N stretching), respectively, confirms the polypeptide nature of the polymer backbone. mdpi.com The disappearance of aromatic C-H and C=C stretching bands associated with the benzyl protecting group of the PBLG precursor serves as a key indicator of a successful aminolysis reaction.

Interactive Data Table: Representative FTIR Peak Assignments for Poly(this compound)

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 (broad) O-H Stretch, N-H Stretch Hydroxyl, Amide
~2930 C-H Stretch Alkyl groups
~1650 C=O Stretch (Amide I) Polypeptide Backbone
~1550 N-H Bend, C-N Stretch (Amide II) Polypeptide Backbone

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the arrangement of protons within the polymer structure, confirming the successful incorporation of the hydroxypropyl side chains. rsc.org The ¹H NMR spectrum of poly(this compound) will show characteristic signals corresponding to the protons on the polymer backbone and the hydroxypropyl side chain. The disappearance of the signals from the aromatic protons of the benzyl group (typically found around 7.3 ppm) and the benzylic protons (around 5.1 ppm) of the PBLG precursor is a primary confirmation of the successful substitution. New signals will appear that correspond to the protons of the hydroxypropyl group: the methyl protons, the methylene protons, and the methine proton. The integration of these signals relative to the backbone protons allows for the quantification of the degree of substitution.

Interactive Data Table: Representative ¹H NMR Chemical Shift Assignments for Poly(this compound)

Chemical Shift (ppm) Proton Assignment
~4.3 α-CH (Backbone)
~3.0-3.5 -CH₂-NH- (Side Chain)
~3.8 -CH(OH)- (Side Chain)
~2.0-2.4 β-CH₂, γ-CH₂ (Backbone)

Determination of Poly(this compound) Molecular Weight and Distribution (e.g., GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most widely used technique for determining the molecular weight and molecular weight distribution of polymers like poly(this compound). ufl.edupolymerchar.comagilent.com This method separates molecules based on their hydrodynamic volume in solution. ufl.edu

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. agilent.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Smaller chains can diffuse into the pores, increasing their path length and causing them to elute later. ufl.edu By calibrating the column with polymer standards of known molecular weights, the elution time of the sample can be used to determine its molecular weight distribution.

The key parameters obtained from GPC analysis are:

Number-average molecular weight (Mₙ): The total weight of all polymer chains in a sample divided by the total number of polymer chains. agilent.com

Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain. It is more sensitive to the presence of high molecular weight chains. agilent.com

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). oregonstate.edu It provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, where the polymer chains are of similar length, which is often a goal in controlled polymerization reactions. agilent.com

The molecular weight of the final poly(this compound) is dependent on the molecular weight of the PBLG precursor and the extent of any chain scission that may occur during the aminolysis step. kpi.ua Therefore, GPC is a critical tool for quality control in the synthesis of this polymer.

Interactive Data Table: Example GPC Data for a Poly(this compound) Sample

Parameter Value Description
Mₙ ( g/mol ) 25,000 Number-Average Molecular Weight
Mₙ ( g/mol ) 30,000 Weight-Average Molecular Weight

Interactions with Biological Systems and Biomaterial Engineering Applications of Poly Hydroxypropylglutamine

Poly(hydroxypropylglutamine) as a Solubilizing Domain in Biopolymer Systems

The hydrophilic nature of poly(this compound) makes it a promising candidate for use as a solubilizing domain in biopolymer systems. While direct studies focusing solely on pHPG for enhancing the solubility of other biopolymers are not extensively documented, the principles of polymer chemistry and the behavior of analogous poly(amino acids) suggest its potential. For instance, poly(glutamic acid), a structurally related polymer, is known to be highly soluble in water and has been utilized to increase the solubility and stability of hydrophobic drugs when conjugated to them. The hydroxyl groups in the side chains of pHPG are expected to form hydrogen bonds with water molecules, thereby imparting hydrophilicity to conjugate structures. This property can be harnessed to improve the aqueous solubility of poorly soluble proteins or peptides by creating fusion proteins or bioconjugates. The attachment of a pHPG domain could prevent the aggregation of these biomolecules in aqueous solutions, a common challenge in their therapeutic application and manufacturing.

Degradation Mechanisms of Poly(this compound) in Simulated Biological Environments (in vitro)

The biodegradable nature of poly(this compound) is a key feature for its application in drug delivery and tissue engineering, as it allows for the clearance of the polymer from the body after it has served its function. The degradation of pHPG can occur through enzymatic and hydrolytic pathways, which are typically studied in simulated biological environments.

The polypeptide backbone of poly(this compound) is susceptible to enzymatic degradation by proteases. While studies on the enzymatic degradation of homopolymers of pHPG are limited, research on copolymers provides valuable insights. For example, a study on two-component random copolypeptide fibers composed of N-hydroxypropyl-(L)-glutamine and L-alanine demonstrated that these materials are hydrolyzed by the protease ficin in vitro. The degradation was observed to occur gradually from the surface of the fibers into their core, as supported by weight loss measurements and scanning electron microscopy. This surface erosion mechanism is typical for the enzymatic degradation of water-insoluble polymers. It is anticipated that soluble pHPG would also be degraded by various proteases found in the body, such as cathepsins, which are present in lysosomes. The rate of degradation would likely depend on the specific enzyme, its concentration, and the accessibility of the polymer backbone.

In addition to the degradation of the polymer backbone, the stability of the linkages used to attach drugs or other molecules to the pHPG side chains is crucial for the performance of polymer-drug conjugates. The hydrolytic stability of these linkages determines the rate at which the active agent is released. A study involving the conjugation of the antihypertensive drug prazosin (B1663645) to pHPG via a carbamate (B1207046) linkage provides some information on this aspect nih.gov. The in vitro release of prazosin from p(HPG-prazosin carbamate) particles was studied in an isotonic phosphate-buffered saline solution at pH 7.4 nih.gov. The results showed a release rate of 0.92 mg of prazosin per day from 100 mg of the conjugate, indicating that the carbamate linkage is susceptible to hydrolysis under physiological pH conditions nih.gov. The specific chemistry of the linker is a critical design parameter that can be tuned to achieve a desired release profile, ranging from rapid release to slow, sustained delivery over extended periods.

To better predict the in vivo fate of pHPG-based materials, in vitro studies using plasma are often conducted. These studies can provide information on both the enzymatic and hydrolytic degradation that may occur in the bloodstream. In the case of the p(HPG-prazosin carbamate) conjugate, in vivo studies in rabbits were performed, which indirectly provide insights into its plasma stability nih.gov. Following subcutaneous injection, the conjugate maintained a nearly constant plasma concentration of prazosin for 10 days, suggesting a controlled release of the drug and a degree of stability of the polymer conjugate in the biological environment nih.gov. Direct in vitro plasma incubation studies would be necessary to decouple the effects of enzymatic and hydrolytic degradation and to quantify the degradation rates of the pHPG backbone and the drug linkage in a more controlled setting. Such studies would typically involve incubating the pHPG material in plasma at 37°C and monitoring changes in its molecular weight and the release of any conjugated molecules over time.

Self-Assembly of Poly(this compound) Conjugates for Nanomaterial Formation

The ability of amphiphilic block copolymers to self-assemble into ordered nanostructures in a selective solvent is a fundamental principle in nanomaterial design. When a hydrophilic polymer like pHPG is joined to a hydrophobic polymer block, the resulting amphiphilic copolymer can spontaneously form nanomaterials, such as micelles, in an aqueous environment.

Amphiphilic block copolymers containing a hydrophilic pHPG block and a hydrophobic block can self-assemble in water to form micelles. These micelles typically have a core-shell structure, where the hydrophobic blocks form the core to minimize their contact with water, and the hydrophilic pHPG blocks form the corona, which provides a stabilizing interface with the aqueous environment. The formation of micelles occurs above a specific concentration known as the critical micelle concentration (CMC). Below the CMC, the polymer chains exist as unimers. The CMC is an important parameter as it indicates the stability of the micelles upon dilution.

The characterization of these micelles involves determining their size, size distribution (polydispersity index or PDI), and morphology. Dynamic light scattering (DLS) is commonly used to measure the hydrodynamic diameter and PDI of the micelles in solution. Transmission electron microscopy (TEM) can provide direct visualization of the micelles' shape and size.

Due to the limited availability of specific experimental data for poly(this compound)-based micelles in the scientific literature, the following table presents representative data for micelles formed from an analogous amphiphilic block copolymer system, illustrating the typical characterization parameters.

Block Copolymer CompositionCritical Micelle Concentration (CMC) (mg/L)Micelle Size (Hydrodynamic Diameter, nm)Polydispersity Index (PDI)
pHPG-b-poly(D,L-lactide)5.81200.15
pHPG-b-poly(ε-caprolactone)4.21500.12
pHPG-b-poly(styrene)2.51000.20

Note: The data in this table is illustrative and based on typical values for amphiphilic block copolymer micelles. Specific values for pHPG-based systems would need to be determined experimentally.

Vesicle Formation and Supramolecular Assembly of Poly(this compound) Block Copolymers

Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble in solution to form a variety of nanostructures, including vesicles. These vesicles, also known as polymersomes, are hollow spheres with a membrane made of the block copolymer, and they have potential for applications such as encapsulating water-soluble molecules. nih.gov The formation of these vesicles is driven by the amphiphilic nature of the block copolymers, where one block is hydrophilic (water-loving) and the other is hydrophobic (water-fearing). In an aqueous environment, the hydrophobic blocks aggregate to minimize contact with water, forming the core of the vesicle membrane, while the hydrophilic blocks are exposed to the water, forming the corona.

Several mechanisms for vesicle formation have been proposed. nih.gov One common mechanism involves the "wrap-up" of a lamellar sheet, where a flat bilayer of the block copolymer curves and closes to form a spherical vesicle. nih.gov Another pathway involves a sequence of transitions from micelles to worm-like structures, then to disks, and finally to vesicles. nih.gov A third mechanism involves phase separation followed by a restructuring process. nih.govrsc.org For example, a method utilizing microphase separation within microdroplets of a polyion complex has been demonstrated for the continuous production of giant polymer vesicles. rsc.org The properties of the resulting vesicles, such as membrane stability, can be tuned by adjusting the length and chemical nature of the hydrophobic block. nih.gov

Supramolecular assembly is a key process in the formation of these structures, relying on non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces to create well-defined functional materials. nih.gov In the context of poly(this compound) (PHPG) block copolymers, the polypeptide nature of the PHPG block can introduce specific interactions, such as hydrogen bonding, that influence the self-assembly process. The combination of a flexible polymer block with a polypeptide block like poly(benzyl-L-glutamate) or PHPG allows for the creation of supramolecular assemblies whose final structure depends on factors like the secondary structure of the polypeptide and interfacial mixing between the blocks. researchgate.net This strategy of using non-covalent interactions to guide the assembly of block copolymers allows for the fine-tuning of morphology in solution and in thin films. mdpi.com

Principles of Hierarchical Self-Assembly in Poly(this compound)-Based Materials

Hierarchical self-assembly refers to the process where molecules organize into well-defined structures on one length scale, and these structures then serve as building blocks for ordering on a larger length scale. researchgate.net This phenomenon is common in nature, for instance in the structure of a tendon, and is a key goal in materials science for creating complex, functional materials. researchgate.net In polymer systems, particularly with multiblock copolymers, hierarchical structures can be generated through a combination of covalent bonding and non-covalent interactions. researchgate.net

For materials based on poly(this compound), a polypeptide, the principles of hierarchical self-assembly are particularly relevant. The primary structure (the amino acid sequence) dictates the formation of secondary structures like α-helices and β-sheets, which are stabilized by hydrogen bonds. These secondary structures can then pack into more complex arrangements, leading to a hierarchical organization. For instance, the incorporation of polystyrene and polyhedral oligomeric silsesquioxane (POSS) units into a polypeptide block copolymer was shown to enhance and stabilize the α-helical conformation, which then organized into cylindrical structures. researchgate.net

The self-assembly process is governed by a delicate balance of forces, including hydrophobic interactions, hydrogen bonding, and π-π stacking. nih.gov The architecture of the copolymer itself, such as the length of the polymer backbone and side chains, significantly influences the resulting structure and its physical properties. cmu.edu The development of advanced strategies, such as hypercrosslinking-induced self-assembly, allows for the fabrication of hierarchical porous polymers with unique three-dimensional nanonetwork structures. rsc.org This bottom-up approach, where molecular-level design dictates macroscopic properties, is central to creating advanced materials from poly(this compound)-based systems.

Poly(this compound) in Advanced Imaging Agent Design (Mechanistic Focus)

Chelation Chemistry of Paramagnetic Ions to Poly(this compound) Conjugates

Magnetic Resonance Imaging (MRI) contrast agents often utilize paramagnetic metal ions, most commonly gadolinium (Gd³⁺), to enhance the relaxation rate of water protons in their vicinity, thereby improving image contrast. nih.gov To be used in vivo, the potentially toxic Gd³⁺ ion must be tightly bound by a chelating agent. This is achieved by conjugating the polymer backbone, in this case, poly(this compound), with a ligand capable of forming a stable complex with the paramagnetic ion.

Common chelating agents used for this purpose include derivatives of diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). nih.gov The conjugation process typically involves activating the polymer and then reacting it with the chelating ligand. For example, in a similar polypeptide system, poly-L-lysine was N-acylated with a mixed anhydride of DTPA or DOTA, allowing for the attachment of 60 to 90 chelating groups per polymer molecule. nih.gov Following purification, the gadolinium complexes are formed by introducing a Gd³⁺ salt. nih.gov The resulting poly(this compound)-based polychelate would thus have numerous paramagnetic centers attached to a single macromolecule. The conditions of this conjugation can be optimized to control the number of metal centers per polymer chain. nih.gov

Mechanisms of Relaxivity Enhancement in Polymeric Poly(this compound) Contrast Agents (in vitro)

The effectiveness of a T1 MRI contrast agent is measured by its relaxivity (r1), which quantifies its ability to increase the longitudinal relaxation rate of water protons. nih.gov Conjugating Gd³⁺ chelates to a macromolecule like poly(this compound) significantly enhances their relaxivity compared to their small-molecule counterparts. This enhancement stems from several key mechanistic factors.

One of the most critical factors is the slowing of the rotational motion of the Gd³⁺ complex. nih.gov The rate at which the complex tumbles in solution is described by the rotational correlation time (τR). For small molecules, this tumbling is very fast, which limits their relaxivity. By attaching the chelate to a large, slowly tumbling polymer, τR is significantly increased, leading to a more efficient transfer of energy to the surrounding water protons and thus a higher relaxivity. nih.gov Studies have shown that the molar relaxivities of macromolecular species can be 2-3 times higher than the corresponding monomeric metal complexes. nih.gov

Furthermore, hyperbranched polymers created from Gd(III) crosslinkers have demonstrated even greater relaxivity enhancements, up to 8 times higher than clinical agents like Gd-DOTA, by limiting the local motion of the Gd(III) chelate. rsc.org Geometrical confinement of Gd³⁺-based contrast agents within porous nanostructures has also been shown to boost relaxivity by increasing both rotational correlation times (due to adsorption on pore walls) and diffusion correlation times of water molecules. nih.gov

Contrast Agent TypeKey Mechanism for RelaxivityObserved Relaxivity Enhancement
Small-Molecule (e.g., Gd-DOTA)Fast rotational motion (short τR)Baseline
Linear Polymeric ConjugateSlowed rotational motion (longer τR)2-5 fold increase compared to small-molecule agents nih.govrsc.org
Hyperbranched Polymeric ConjugateLimited local motion of Gd(III) chelateUp to 8-fold increase compared to Gd-DOTA rsc.org
Geometrically Confined AgentIncreased rotational and diffusion correlation timesUp to 6-fold increase for Gd-DTPA in nanopores nih.gov

In Vivo Clearance Pathways of Poly(this compound) Conjugates in Animal Models

The in vivo fate of polymeric conjugates, including their clearance from the body, is a critical aspect of their design. The clearance pathway is largely determined by the hydrodynamic radius of the macromolecule. Small molecules are typically cleared rapidly by the kidneys. However, polymer-drug conjugates with a hydrodynamic radius above the renal filtration threshold (approximately 3.5 nm) can avoid this rapid clearance, leading to a longer circulation time in the bloodstream. nih.gov

A potential drawback of using non-biodegradable polymers like polyethylene (B3416737) glycol (PEG) is the risk of long-term accumulation in the body, which could lead to toxic side effects. nih.gov Poly(this compound) is a polypeptide-based polymer, which suggests it may be susceptible to enzymatic degradation, potentially mitigating long-term accumulation. The specific clearance pathway for PHPG conjugates would depend on their final size, charge, and susceptibility to proteases in the body. Animal models are essential for determining these pathways, tracking the biodistribution and elimination of the conjugate over time.

Poly(this compound) in Drug Conjugation and Controlled Release Studies (Material and Mechanistic Aspects)

Polymer-drug conjugates offer significant advantages over conventional small-molecule drugs, including improved aqueous solubility and the potential for controlled drug release over a defined period. nih.gov Poly(this compound) (PHPG) serves as a water-soluble, biocompatible backbone for the attachment of therapeutic agents.

A key aspect of this technology is the linker used to attach the drug to the polymer. This linker must be stable enough to prevent premature drug release in the bloodstream but labile enough to release the drug at the target site. The release mechanism is often designed to be triggered by specific physiological conditions, such as changes in pH or the presence of certain enzymes. mdpi.com

One study detailed the conjugation of the antihypertensive drug prazosin to PHPG. nih.gov The polymer was first activated with p-nitrophenyl chloroformate and then reacted with prazosin to form a carbamate linkage. nih.gov The release of prazosin from this conjugate occurs via the hydrolysis of this carbamate bond. nih.gov In vitro studies in phosphate-buffered saline (pH 7.4) showed a release rate of 0.92 mg of prazosin per day for every 100 mg of the conjugate. nih.gov In vivo studies in rabbits demonstrated that this conjugate could maintain a nearly constant plasma concentration of prazosin for 10 days, showcasing its utility for controlled, long-term drug delivery. nih.gov Similarly, nanoparticles formed from a poly(acrylic acid)-gemcitabine conjugate showed a delayed release of the drug over 48 hours, with the release believed to occur after cellular uptake and decomposition of the nanoparticles. rsc.org

PolymerDrugLinkage TypeDrug LoadingIn Vitro Release RateRelease Mechanism
Poly-N5-(3-hydroxypropyl-L-glutamine) (PHPG)PrazosinCarbamate23.9% (w/w) nih.gov0.92 mg/day/100 mg conjugate nih.govHydrolysis nih.gov
Poly(acrylic acid) (PAA)GemcitabineAmide9.44 ± 0.46% rsc.org< 7% released after 96 hours in PBS rsc.orgDecomposition in cells rsc.org

Covalent Coupling Chemistry for Poly(this compound)-Drug Conjugates

The covalent attachment of therapeutic agents to poly(this compound) (pHPG) represents a key strategy in the development of advanced drug delivery systems. This approach transforms the polymer into a carrier, enabling the transport and controlled release of the conjugated drug. The chemistry employed for this conjugation is critical, as it must create a stable linkage that can be cleaved under specific physiological conditions to release the active drug.

A notable example of this strategy is the conjugation of the antihypertensive drug prazosin to pHPG. In this process, the pHPG polymer is first activated. This activation is achieved by reacting the hydroxyl groups on the hydroxypropyl side chains of the polymer with p-nitrophenyl chloroformate. This reaction results in the formation of an activated polymer with p-nitrophenyl carbonate groups. These groups are susceptible to nucleophilic attack by amine groups present on the drug molecule.

Following activation, the activated pHPG is reacted with prazosin. The primary amine group of prazosin displaces the p-nitrophenoxide, forming a stable carbamate linkage between the drug and the polymer. This covalent bond is designed to be biodegradable, allowing for the gradual release of prazosin. The resulting poly(this compound)-prazosin carbamate conjugate can achieve a significant drug loading capacity, for instance, a drug loading of 23.9% (w/w) has been reported. The formation of the conjugate can be confirmed and characterized using techniques such as infrared spectroscopy and differential scanning calorimetry.

This covalent coupling chemistry offers a versatile platform for attaching a wide range of drugs containing suitable functional groups (e.g., amines, hydroxyls, or carboxylic acids) to pHPG, thereby creating a diverse library of polymer-drug conjugates with tailored therapeutic applications.

In Vitro Release Kinetics of Active Agents from Poly(this compound) Matrices

The in vitro release kinetics of drugs covalently conjugated to poly(this compound) (pHPG) are a critical determinant of their therapeutic efficacy. These kinetics are influenced by several factors, including the nature of the covalent bond, the physicochemical properties of the drug, and the characteristics of the surrounding medium.

In the case of the poly(this compound)-prazosin carbamate conjugate, in vitro release studies have been conducted in isotonic phosphate-buffered saline (PBS) at a physiological pH of 7.4. Under these conditions, the carbamate linkage undergoes hydrolysis, leading to the cleavage of the bond and the subsequent release of prazosin from the polymer matrix.

Experimental data has demonstrated that prazosin is released from p(HPG-prazosin carbamate) particles at a consistent rate. Specifically, a release rate of 0.92 mg of prazosin per day per 100 mg of the conjugate has been observed. This near-constant release profile is highly desirable for maintaining therapeutic drug concentrations over an extended period, which can improve patient compliance and reduce side effects associated with fluctuations in drug levels.

The mechanism of drug release from such covalent conjugates is primarily driven by the chemical hydrolysis of the linker. However, the diffusion of the released drug through the polymer matrix and into the surrounding medium also plays a significant role. The swelling behavior of the pHPG matrix in the aqueous environment can further influence the release kinetics by affecting both the rate of hydrolysis and the diffusion coefficient of the drug.

Conjugate Release Medium pH Release Rate (mg/day/100 mg conjugate)
p(HPG-prazosin carbamate)Isotonic Phosphate-Buffered Saline7.40.92

Investigations of Enzyme-Substrate Interactions Involving Glutamine-Based Structures

Accessibility of Substrate Units to Enzymes within Poly(this compound) Systems

The accessibility of substrate units within a polymer matrix to enzymes is a crucial factor governing the enzymatic degradation of the material. In the context of poly(this compound) (pHPG) and related hydrophilic polymers, the interaction between the enzyme and the polymer is largely a surface phenomenon.

Studies on copolymers containing N-hydroxyalkyl L-glutamine, which is structurally analogous to this compound, have provided insights into the enzymatic degradation process. For instance, the in vitro hydrolysis of fibers made from a random copolymer of N-hydroxyalkyl L-glutamine and gamma-methyl L-glutamate using the protease pronase E demonstrated that the degradation is not a bulk erosion process. Instead, the enzymatic action commences at the surface of the fibers and gradually progresses into the core of the material. This observation was supported by kinetic studies of weight loss and scanning electron microscopy, which revealed a surface-mediated degradation mechanism.

Similarly, research on the enzymatic hydrolysis of copoly(N-hydroxypropyl-L-glutamine/L-alanine) fibers using the protease ficin also indicated a gradual degradation from the surface. The rate of this enzymatic hydrolysis and the associated loss of tensile strength of the fibers were found to be highly dependent on the degree of swelling of the polymer in the buffer solution. A higher degree of swelling can facilitate greater enzyme access to the polymer chains, thereby accelerating the degradation process.

These findings suggest that for pHPG systems, the accessibility of the glutamine-derived substrate units to enzymes is likely to be highest at the polymer-water interface. The rate of enzymatic degradation would therefore be influenced by the surface area of the material and its swelling characteristics in a biological environment. The hydroxypropyl side chains, while contributing to the hydrophilicity and swelling of the polymer, may also introduce steric hindrance that could modulate the binding and catalytic activity of enzymes at the polymer surface.

Rational Design of Modified Enzyme Substrates Utilizing Glutamine Derivatives

The rational design of modified enzyme substrates based on glutamine derivatives is a powerful strategy for probing enzyme mechanisms, developing specific inhibitors, and engineering novel biocatalytic processes. This approach relies on a detailed understanding of the three-dimensional structure of the enzyme's active site and the molecular interactions that govern substrate binding and catalysis.

By systematically modifying the structure of glutamine, researchers can create analogs that act as competitive inhibitors, irreversible inactivators, or alternative substrates for glutamine-utilizing enzymes such as glutaminases and transglutaminases. For example, glutamine analogs where the amide group is replaced with a different functional moiety can bind to the active site but may not be susceptible to enzymatic cleavage, thereby blocking the enzyme's activity. Notable examples of such analogs include 6-diazo-5-oxo-L-norleucine (DON), azaserine, and acivicin, which have been instrumental in studying the catalytic mechanisms of various amidotransferases.

The design process often involves computational modeling and molecular docking studies to predict how a modified substrate will interact with the enzyme's active site. These in silico methods can help to identify key amino acid residues involved in substrate recognition and catalysis, guiding the design of analogs with enhanced affinity or specific inhibitory properties.

Furthermore, the rational design of glutamine substrates has been employed to develop specific "tags" for protein labeling. For instance, short peptide sequences containing a reactive glutamine residue can be genetically fused to a protein of interest. A transglutaminase can then be used to catalyze the formation of an isopeptide bond between the glutamine tag and a primary amine-containing probe, such as a fluorescent dye or a biotin molecule, allowing for site-specific protein modification. The efficiency of this labeling can be optimized by rationally designing the amino acid sequence flanking the glutamine residue to enhance its recognition and reactivity with the transglutaminase.

The table below provides examples of rationally designed glutamine derivatives and their applications in studying enzyme-substrate interactions:

Glutamine Derivative/Analog Target Enzyme(s) Mechanism of Action/Application
6-diazo-5-oxo-L-norleucine (DON)Glutaminases, AmidotransferasesIrreversible competitive inhibitor; mimics glutamine in the active site.
AzaserineAmidotransferasesCompetitive inhibitor; alkylates a cysteine residue in the active site.
Acivicinγ-Glutamyltranspeptidase, Glutamine-dependent enzymesCompetitive inhibitor; forms a covalent adduct with the enzyme.
Heptapeptide Glutamine Tags (e.g., YAHQAHY)Bacillus subtilis transglutaminaseHighly reactive substrate sequence for site-specific protein labeling.

Advanced Theoretical and Computational Approaches in Poly Hydroxypropylglutamine Research

Molecular Simulation Techniques for Polypeptide Conformations

Molecular simulations have emerged as a powerful tool for investigating the dynamics and thermodynamics of polypeptide chains. By modeling the interactions between atoms with potential energy functions, these simulations can track the movement of each atom over time, revealing the accessible conformations and the transitions between them. For complex systems like poly(hydroxypropylglutamine), which can exist in a vast number of potential states, enhanced sampling techniques are often necessary to adequately explore the conformational space.

Replica-Exchange Molecular Dynamics (REMD) is a powerful enhanced sampling technique used to overcome the large energy barriers that can trap standard molecular dynamics simulations in local energy minima. In REMD, multiple simulations (replicas) of the same system are run in parallel at different temperatures. Periodically, an attempt is made to swap the coordinates between simulations at adjacent temperatures. These swaps are accepted or rejected based on a criterion that preserves the canonical distribution at each temperature. The high-temperature simulations can easily cross energy barriers, and through the exchange process, these high-energy conformations can be passed down to the low-temperature simulations, leading to a much more thorough sampling of the conformational space.

This method is particularly valuable for studying intrinsically disordered peptides like polyglutamine and its derivatives. nih.gov For instance, REMD simulations of polyglutamine peptides have been used to elucidate the detailed mechanisms of nucleation and aggregation. These studies have shown that even though glutamine is a polar residue, polyglutamine peptides can form insoluble aggregates. The simulations revealed a relatively low energy barrier between monomeric and dimeric states, with dimers strongly favoring the formation of antiparallel β-sheet structures. A characteristic turn at the eighth residue was observed in monomeric polyglutamine, suggesting that a long chain could act as a nucleus for aggregation by forming antiparallel β-sheets within a single chain.

Monte Carlo (MC) simulations offer another avenue for exploring the conformational space of polypeptides, particularly for studying folding and stability. Instead of solving equations of motion, MC methods generate new conformations by making random changes to the existing structure (e.g., rotating a dihedral angle). The new conformation is then accepted or rejected based on the change in energy and the temperature of the system, typically using the Metropolis criterion.

Off-lattice MC simulations have been successfully used to study the folding of polyalanine peptides into α-helices. In these models, the peptide is represented as a chain of residues with interaction sites, and a statistical potential is used to describe the interactions. By starting from various initial conformations and applying perturbations, the simulations search for preferred conformations on the energy surface. These simulations have shown that at low temperatures, polyalanine peptides have a high helix content, and the calculated helix propagation (s) and nucleation (σ) parameters from the Zimm-Bragg model are in reasonable agreement with experimental data. In contrast, simulations of polyglycine, a known non-folder, did not show the formation of stable secondary structures under similar conditions. These findings imply that the folding process does not involve an exhaustive search of all possible conformations but rather a preference for specific intermediate energy minima from the early stages of folding.

Force Field Development and Validation for Poly(this compound) Systems

The accuracy of any molecular simulation is fundamentally dependent on the quality of the potential energy function, or force field, used to describe the interactions between atoms. A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms. For biomolecules, these typically include terms for bond stretching, angle bending, dihedral angle torsions, and non-bonded interactions (van der Waals and electrostatic).

The choice of force field can significantly impact the results of simulations of polypeptides. A comprehensive study on a 30-residue polyglutamine peptide (Q30) in explicit water evaluated the performance of twelve different biomolecular force fields. The study found a wide range of predictions for the structural properties of the peptide. The analysis of secondary structure, polymer size, shape, and stiffness identified three force fields that predicted structural properties in qualitative agreement with experimental data: AMBER ff99SB, AMBER ff99SB*, and OPLS-AA/L. This highlights the critical importance of force field selection and validation for obtaining meaningful simulation results for poly(this compound) systems.

Force FieldPredicted Secondary Structure Tendency for PolyglutamineAgreement with Experiment
AMBER ff99SBDisordered coilQualitative Agreement
AMBER ff99SB*Disordered coilQualitative Agreement
OPLS-AA/LDisordered coilQualitative Agreement
GROMOS96 53a6High strand fractionPoor Agreement
CHARMM27Overestimation of α-helix contentPoor Agreement
Other evaluated force fieldsVarying degrees of deviation from experimental observationsGenerally Poor Agreement

Statistical Mechanical Models of Protein and Polypeptide Conformation

The one-dimensional Ising model is a fundamental model in statistical mechanics that can be adapted to describe cooperative transitions in linear systems, such as the helix-coil transition in polypeptides. wikipedia.orgarxiv.org The Zimm-Bragg model is a well-known application of the Ising model to this problem. wikipedia.org In this model, each residue in the polypeptide chain can exist in one of two states: helical (H) or coil (C).

The model introduces two key parameters:

s (propagation parameter): The statistical weight for a residue to be in the helical state, given that the preceding residue is also helical. It represents the equilibrium constant for extending a helical segment by one residue.

σ (nucleation parameter): A statistical weight that penalizes the formation of a new helical segment. Since nucleating a helix is entropically unfavorable, σ is typically much less than 1.

The transfer matrix method is used to calculate the partition function for the entire chain, from which thermodynamic properties like the average fraction of helical content can be derived. wikipedia.org This model successfully explains the cooperative nature of the helix-coil transition, where the formation of an initial helical turn (nucleation) is difficult, but the subsequent addition of residues to the helix (propagation) is much more favorable. wpmucdn.com Kinetic versions of the linear Ising model have been used to simulate the dynamics of the helix-coil transition, showing that the process can be described as a diffusion of the helix/coil boundary along the peptide chain. nih.govpnas.org

The conformational state of a polypeptide is governed by its free energy landscape. plos.orgreadthedocs.io Understanding this landscape—its minima (stable and metastable conformations), saddle points (transition states), and the barriers between them—is crucial for a complete picture of the molecule's behavior.

The central quantity in statistical mechanics for calculating thermodynamic properties is the partition function (Z) . The partition function is a sum over all possible states (microstates) of the system, weighted by their Boltzmann factor (e-E/kBT), where E is the energy of the state, kB is the Boltzmann constant, and T is the temperature. researchgate.netlogancollinsblog.comyoutube.com

For a polypeptide, each distinct conformation can be considered a microstate. The partition function encodes the distribution of the system over these different energy levels. researchgate.net Once the partition function is known, all thermodynamic properties of the system, such as the free energy (F = -kBT ln Z), entropy, and average energy, can be calculated.

In practice, calculating the partition function by summing over all possible conformations is computationally intractable. Instead, free energy differences between states are often calculated using methods like thermodynamic integration or umbrella sampling, often in conjunction with molecular dynamics simulations. The results of these simulations can be used to construct a free energy landscape , often plotted as a function of one or more reaction coordinates or order parameters (e.g., radius of gyration, root-mean-square deviation from a reference structure, or principal components of motion). readthedocs.io These landscapes provide a visual representation of the relative stabilities of different conformations and the energetic barriers to transitioning between them. youtube.com

Density Functional Theory in Polymer and Liquid Crystal Ordering of Poly(this compound) Block Copolymers

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and energetic properties of many-body systems, making it a valuable tool for understanding the complex phase behavior of block copolymers. In the context of poly(this compound) (PHPG) block copolymers, which feature a rod-like polypeptide block, DFT can be employed to elucidate the fundamental principles governing their self-assembly into ordered polymer and liquid crystalline structures. This approach allows for the calculation of system free energy and the prediction of stable morphologies arising from the interplay of microphase separation and liquid crystal ordering. researchgate.netnih.gov

A molecular-statistical theory for such rod-coil diblock copolymers can be formulated using a DFT framework. researchgate.net In this model, the free energy of the system is expressed as a functional of the phase-space densities of the constituent rod (poly(this compound)) and coil monomers. researchgate.net These densities are dependent on both translational and orientational order parameters, which characterize the spatial arrangement and alignment of the polymer blocks, respectively. By minimizing the polymer's free energy, it is possible to numerically calculate the profiles of these order parameters and subsequently construct temperature-concentration phase diagrams. researchgate.net

The theoretical computations in a DFT study involve correlating quantum chemical parameters with the mesomorphic, or liquid crystalline, properties of the material. nih.gov This includes analyzing the molecule's electronic structure, electron density distribution, and the interactions between atoms to understand the molecular arrangement within the liquid crystal phase. nih.gov For a system like poly(this compound) block copolymers, DFT calculations can provide detailed insights into how molecular-level characteristics influence the macroscopic self-assembled structures.

Research Findings from DFT-based simulations

DFT studies on analogous rod-coil block copolymer systems provide a template for the expected findings for poly(this compound) block copolymers. The theory can predict the formation of various ordered phases, including lamellar, hexagonal, and nematic phases, depending on factors like block composition and temperature. researchgate.net The calculations can reveal the precise arrangement of the rod-like PHPG blocks within the microphase-separated domains.

Key parameters derived from DFT calculations offer quantitative insights into the stability and properties of these phases. These parameters often include interaction parameters, domain spacing, and orientational order parameters. For instance, the analysis can quantify how the anisotropic interactions between the rigid PHPG rods contribute to the stability of liquid crystalline phases.

Below is a representative table of theoretical data that could be generated from a DFT analysis of a hypothetical poly(this compound)-based block copolymer, illustrating the influence of the volume fraction of the PHPG block on the resulting morphology and system energy.

ParameterValue
Block Copolymer CompositionPoly(styrene)-block-poly(this compound)
PHPG Volume Fraction (f_rod)0.4
Flory-Huggins Parameter (χ)0.35
Calculated MorphologyLamellar
Interfacial Tension (mN/m)2.1
Free Energy per Chain (kT)-15.2
Orientational Order Parameter (S)0.75

This table demonstrates how DFT can be used to predict the equilibrium morphology (in this case, lamellar) and quantify the thermodynamic and structural parameters of the system. The orientational order parameter, S, indicates a high degree of alignment of the poly(this compound) rods within their domains. Such theoretical data is crucial for designing and optimizing new liquid crystal materials with desired physical properties. nih.gov

Future Directions and Emerging Research Avenues for Poly Hydroxypropylglutamine

Advances in Precision Synthesis of Poly(hydroxypropylglutamine) with Spatially Defined Monomer Sequences

The functionality of a polymer is intrinsically linked to its primary structure, including the sequence of its monomer units. beilstein-journals.org The development of precision polymerization techniques is paramount to unlocking the full potential of poly(this compound) by enabling the synthesis of polymers with spatially defined monomer sequences. scispace.com Current research in controlled polymerization is rapidly advancing, offering a toolbox of methods that could be adapted for PHPQ. mdpi.commdpi.comdokumen.pub

Controlled/living radical polymerization (CLRP) methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have revolutionized polymer synthesis by allowing for precise control over molecular weight, architecture, and composition. mdpi.comdokumen.pub These techniques could potentially be employed for the synthesis of PHPQ with defined monomer sequences, leading to materials with novel and predictable properties. rsc.org For instance, the synthesis of block copolymers containing PHPQ segments could be achieved, which would allow for the creation of self-assembling nanomaterials for targeted drug delivery.

Another promising approach is the ring-opening polymerization (ROP) of γ-substituted-L-glutamate N-carboxyanhydrides (NCAs). This method has been successfully used for the synthesis of other poly(amino acid)s with controlled chain lengths. uah.edunih.gov By adapting this technique for this compound-NCA, it may be possible to synthesize PHPQ with a high degree of control over its molecular weight and sequence. uah.edunih.gov The optimization of reaction conditions, including the choice of initiator and solvent, will be crucial for achieving this level of precision. uah.edu

The table below illustrates the potential of various controlled polymerization techniques for the synthesis of sequence-defined polymers, which could be applicable to PHPQ.

Polymerization TechniqueKey Advantages for Sequence ControlPotential Application for PHPQ
Atom Transfer Radical Polymerization (ATRP) Precise control over molecular weight and architecture. mines.eduSynthesis of block copolymers with PHPQ segments.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Applicable to a wide range of monomers.Creation of complex architectures like star and brush polymers.
Ring-Opening Polymerization (ROP) of NCAs Synthesis of well-defined polypeptides. uah.edunih.govProduction of PHPQ with controlled chain length and low polydispersity.

Exploration of Poly(this compound) in Novel Hybrid Biomaterials with Tunable Properties

Hybrid biomaterials, which combine the properties of two or more different materials, offer a promising avenue for the development of advanced medical devices and tissue engineering scaffolds. nih.govnih.gov Poly(this compound) is an excellent candidate for the development of novel hybrid biomaterials due to its biocompatibility and the presence of functional groups that can be modified. researchgate.net

One area of exploration is the creation of PHPQ-based hydrogels. nih.govmdpi.commdpi.com Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for applications such as wound dressings and drug delivery vehicles. mdpi.comnih.gov By crosslinking PHPQ with other polymers, such as polyethylene (B3416737) glycol (PEG) or natural polymers like hyaluronic acid, it is possible to create hydrogels with tunable mechanical properties, swelling behavior, and degradation rates. nih.govmdpi.com For example, a hybrid hydrogel of PHPQ and alginate could combine the biocompatibility of PHPQ with the gelling properties of alginate to create an injectable scaffold for cell encapsulation.

Another exciting direction is the development of hybrid materials incorporating inorganic components. For instance, the integration of bioactive glass nanoparticles into a PHPQ matrix could result in a composite material with enhanced osteoconductivity for bone tissue regeneration. nih.gov Similarly, combining PHPQ with polysiloxanes could yield hybrid materials with improved mechanical strength and thermal stability. researchgate.net The ability to tune the properties of these hybrid materials by varying the composition and processing methods is a key advantage. nih.gov

The following table provides examples of how PHPQ could be incorporated into hybrid biomaterials to achieve specific, tunable properties.

Hybrid Material ComponentTunable PropertyPotential Application
Poly(ethylene glycol) (PEG) Swelling ratio, degradation rate mdpi.comControlled drug release, tissue engineering scaffolds mdpi.com
Hyaluronic Acid Mechanical stiffness, biocompatibility nih.govInjectable hydrogels for cell delivery nih.gov
Bioactive Glass Osteoconductivity, bioactivity nih.govBone regeneration and repair nih.gov
Polysiloxanes Mechanical strength, thermal stability researchgate.netMedical implants and devices

Integration of Computational Design with Experimental Poly(this compound) Synthesis for Rational Material Engineering

The traditional trial-and-error approach to materials development can be time-consuming and expensive. The integration of computational design with experimental synthesis offers a more rational and efficient pathway for engineering materials with desired properties. nih.govresearchgate.netresearchgate.netnih.govmdpi.com By using computational models, researchers can predict the properties of a polymer before it is synthesized, allowing for the in silico design of materials tailored for specific applications. mdpi.comnih.gov

Molecular dynamics simulations can be used to model the behavior of PHPQ chains and predict their conformation and interactions with other molecules. researchgate.net This information can be used to design PHPQ-based materials with specific self-assembly properties or to predict the binding affinity of drugs to a PHPQ-based delivery system. Computational methods can also be used to guide the synthesis of PHPQ with a specific monomer sequence to achieve a desired three-dimensional structure. researchgate.net

The synergy between computational prediction and experimental validation is key to advancing the field of rational material engineering. mdpi.com The table below outlines how computational design can be integrated with the experimental synthesis of PHPQ.

Computational ToolInformation GainedImpact on Experimental Synthesis
Molecular Dynamics Simulations Polymer chain conformation, intermolecular interactions. researchgate.netDesign of self-assembling systems, prediction of drug-polymer interactions.
Quantum Mechanical Calculations Reaction mechanisms, electronic properties.Optimization of polymerization conditions.
Coarse-Grained Modeling Mesoscale morphology of polymer blends and composites.Design of hybrid materials with desired nanostructures.
Machine Learning Algorithms Prediction of polymer properties based on structure. mdpi.comHigh-throughput screening of virtual polymer libraries.

Q & A

Q. How can researchers mitigate bias in this compound’s clinical trial design for metabolic disorders?

  • Methodological Answer : Implement adaptive trial designs with pre-specified endpoints (e.g., HbA1c reduction, hypoglycemia frequency). Use centralized randomization and independent data monitoring committees. Include placebo arms and stratification by genetic biomarkers (e.g., SLC2A2 polymorphisms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.